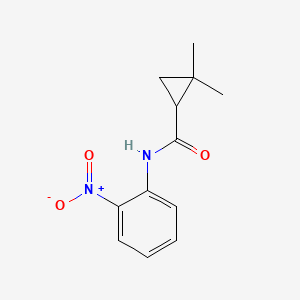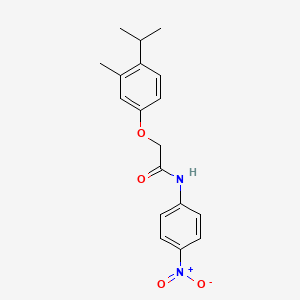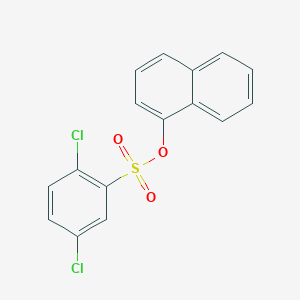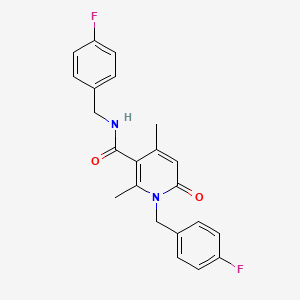![molecular formula C20H16N2O5 B4954899 4-({[3-(2-furoylamino)benzoyl]amino}methyl)benzoic acid](/img/structure/B4954899.png)
4-({[3-(2-furoylamino)benzoyl]amino}methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[3-(2-furoylamino)benzoyl]amino}methyl)benzoic acid, also known as FMA-1, is a chemical compound that has been found to have potential therapeutic benefits in the field of cancer treatment. It is a member of the family of compounds known as benzamides, which have been shown to have anti-tumor properties. In
Mecanismo De Acción
The exact mechanism of action of 4-({[3-(2-furoylamino)benzoyl]amino}methyl)benzoic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, this compound is thought to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-tumor properties, this compound has been found to have anti-inflammatory effects. It has also been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs, which could have implications for drug interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-({[3-(2-furoylamino)benzoyl]amino}methyl)benzoic acid for lab experiments is that it has been shown to have a relatively low toxicity profile. This means that it can be used at higher concentrations without causing significant harm to cells or animals. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4-({[3-(2-furoylamino)benzoyl]amino}methyl)benzoic acid. One area of interest is in the development of new analogs of this compound that may have improved anti-tumor properties. Another area of interest is in the investigation of the potential use of this compound in combination with other drugs or therapies for cancer treatment. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify potential biomarkers that could be used to predict response to treatment.
Métodos De Síntesis
The synthesis of 4-({[3-(2-furoylamino)benzoyl]amino}methyl)benzoic acid involves several steps. First, 2-furoic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminobenzoyl chloride to form the intermediate compound, which is then reacted with formaldehyde to form this compound. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
4-({[3-(2-furoylamino)benzoyl]amino}methyl)benzoic acid has been the subject of several studies investigating its potential therapeutic benefits in the field of cancer treatment. In one study, this compound was found to inhibit the growth of several different cancer cell lines, including breast cancer, lung cancer, and colon cancer. Another study found that this compound was able to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
4-[[[3-(furan-2-carbonylamino)benzoyl]amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c23-18(21-12-13-6-8-14(9-7-13)20(25)26)15-3-1-4-16(11-15)22-19(24)17-5-2-10-27-17/h1-11H,12H2,(H,21,23)(H,22,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPJJUBTQPVKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)NCC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B4954819.png)

![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-benzimidazole](/img/structure/B4954837.png)
methyl]phosphonate](/img/structure/B4954842.png)
![isobutyl [1-(1H-indol-3-ylmethyl)-2-(4-morpholinyl)-2-oxoethyl]carbamate](/img/structure/B4954849.png)

![6-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4954867.png)
![2-methyl-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4954882.png)



![4-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4954915.png)

